3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Description
3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H15N9 and its molecular weight is 333.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.14504152 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline and pyrazole derivatives, have been reported to interact with various targets, including acetylcholinesterase (ache) and cyclin-dependent kinase 2 (cdk2) .
Mode of Action
For instance, pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission . Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been reported to inhibit CDK2 .
Biochemical Pathways
For instance, inhibition of AchE by pyrazoline derivatives can lead to changes in cholinergic nervous system function . Inhibition of CDK2 can affect cell cycle progression .
Result of Action
Similar compounds have been reported to induce apoptosis and cause changes in cell behavior .
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9/c17-11-13-16(19-4-3-18-13)24-8-6-23(7-9-24)14-10-15(21-12-20-14)25-5-1-2-22-25/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZWQYGJOJYTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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